Home > Products > Screening Compounds P5697 > Norpipanone Hydrochloride
Norpipanone Hydrochloride - 6033-41-6

Norpipanone Hydrochloride

Catalog Number: EVT-10959169
CAS Number: 6033-41-6
Molecular Formula: C23H30ClNO
Molecular Weight: 371.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Norpipanone Hydrochloride is derived from the morphinan class of compounds. It is synthesized through various chemical processes that modify the morphinan structure to enhance its analgesic efficacy while minimizing side effects associated with traditional opioids.

Classification
  • IUPAC Name: (2S)-N-[1-(3-hydroxy-1-methyl-2-phenylpropyl)]-1-(2-methylphenyl)-3-morpholin-4-ylpropanamide
  • Molecular Formula: C23H30ClNO
  • CAS Number: 66651721
  • Classification: Opioid analgesic
Synthesis Analysis

The synthesis of Norpipanone Hydrochloride typically involves several steps that include the modification of morphinan derivatives. The general methods for synthesizing Norpipanone include:

  1. Chemical Modification: Starting from morphinan or its derivatives, specific functional groups are introduced or modified to enhance the pharmacological properties.
  2. Reagents and Conditions: Common reagents might include alkylating agents and solvents that facilitate the reaction under controlled temperatures and pressures.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.

Technical details about specific synthetic pathways can be found in patent literature, which often outlines various methods for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of Norpipanone Hydrochloride can be represented by its chemical formula C23H30ClNOC_{23}H_{30}ClNO. Its structure includes:

  • A morphinan backbone.
  • An amide functional group.
  • A phenylpropyl side chain.

The three-dimensional conformation of Norpipanone can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets.

Structural Data

  • Molar Mass: 335.491 g/mol
  • SMILES Notation: CC@HC(=O)O
  • InChI Key: ZSTZJWYKUXRGEB-SYYALUHZSA-N
Chemical Reactions Analysis

Norpipanone Hydrochloride participates in various chemical reactions typical of opioid compounds:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, leading to the formation of corresponding carboxylic acids and amines.
  2. Acylation Reactions: This compound can also act as a nucleophile in acylation reactions, allowing for further derivatization.
  3. Oxidation/Reduction: The presence of hydroxyl groups makes it susceptible to oxidation and reduction reactions, which can modify its pharmacological profile.

These reactions are critical for developing new derivatives with potentially improved therapeutic profiles .

Mechanism of Action

Norpipanone Hydrochloride exerts its analgesic effects primarily through interaction with the mu-opioid receptors in the central nervous system. The mechanism includes:

  1. Receptor Binding: Upon administration, Norpipanone binds to mu-opioid receptors, leading to a conformational change that activates intracellular signaling pathways.
  2. Inhibition of Pain Pathways: This activation inhibits the release of neurotransmitters involved in pain transmission, effectively reducing the perception of pain.
  3. Endorphin Release: The binding also promotes the release of endogenous opioids, enhancing its analgesic effects.

Data from clinical studies suggest that Norpipanone has a favorable analgesic profile compared to traditional opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Typically formulated at a pH that ensures stability and solubility.

Relevant data on these properties are crucial for pharmaceutical formulation and storage considerations .

Applications

Norpipanone Hydrochloride is primarily used for:

  1. Pain Management: Effective in treating moderate to severe pain conditions where traditional analgesics may be inadequate.
  2. Research Applications: Utilized in studies exploring opioid receptor mechanisms and developing new analgesic compounds.
  3. Clinical Trials: Investigated for potential benefits in chronic pain management and opioid addiction treatment protocols.

The compound's unique properties make it a subject of interest in both clinical and research settings aimed at improving pain relief strategies while minimizing addiction risks .

Historical Development and Clinical Trajectory of Norpipanone Hydrochloride

Discovery and Early Commercialization (Hoechst 10495/Hexalgon)

Norpipanone, initially designated Hoechst 10495 during its development phase in post-war Germany, emerged from systematic research into synthetic analgesics conducted by the pharmaceutical company Hoechst AG. The compound was first synthesized in the late 1940s as part of efforts to identify novel non-morphinan analgesics with reduced addictive potential. Its chemical identity, 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone, features a tertiary aminoketone structure characteristic of diphenylheptane derivatives. Early pharmacological studies confirmed its mu-opioid receptor (MOR) agonist properties, leading to its clinical introduction under the brand name Hexalgon [1] [3].

Commercial production focused on oral formulations (tablets) for moderate-to-severe pain management. By the mid-1950s, Hexalgon was marketed primarily in Germany and select European markets as an alternative to methadone, emphasizing its synthetic origin and potent analgesic efficacy. The compound received the International Nonproprietary Name (INN) "Norpipanone" and was assigned the research code NIH-7557 by U.S. agencies during early pharmacological evaluations [1] [3].

Table 1: Early Development Milestones of Norpipanone

YearEventIdentifier/Codes
~1949Initial synthesis by Hoechst AG researchersResearch Code: Hoechst 10495
Early 1950sPreclinical validation of opioid analgesic activity-
Mid-1950sFirst commercial launch (Germany)Brand Name: Hexalgon
1963Clinical use documented in international literatureINN: Norpipanone; NIH Code: 7557

International Medical Adoption Patterns (Hungary, Argentina, and European Markets)

Norpipanone hydrochloride saw heterogeneous global adoption outside Germany. Hungary emerged as a significant user, marketing the drug under the alternative brand name Orfenso by the early 1960s. Clinical applications centered on postoperative and cancer pain management, with published trials in Hungarian medical journals confirming its efficacy [3]. Concurrently, Argentina incorporated norpipanone into its formulary, though detailed prescribing patterns remain less documented than in European markets [1].

Adoption in Western Europe was fragmented. While available in the United Kingdom under its INN, norpipanone failed to displace established opioids like methadone or dextromoramide. Its use remained concentrated in hospital settings rather than primary care, likely due to emerging regulatory scrutiny and competition from newer synthetics. Notably, no adoption occurred in North America, Japan, or major Commonwealth nations (e.g., Australia, Canada), reflecting regional therapeutic preferences and preemptive regulatory caution [1] [3].

Table 2: International Adoption of Norpipanone Hydrochloride (1950s–1970s)

Country/RegionBrand NamesPrimary Clinical SettingMarket Significance
GermanyHexalgonHospital pain managementHigh (Origin market)
HungaryOrfensoSurgical/oncological painModerate
ArgentinaHexalgon (assumed)Limited dataLow
United KingdomNorpipanone (INN)Specialist palliative careLow
Other EuropeanVaried (e.g., Hexalgon)Niche useMinimal

Timeline of Regulatory Restrictions and Scheduling Decisions

Norpipanone’s regulatory status evolved rapidly from therapeutic agent to controlled substance:

  • Pre-1960s: Uncontrolled status facilitated initial clinical use, though pharmacovigilance systems detected early signals of dependence potential [1].
  • 1961–1963: The United Nations Single Convention on Narcotic Drugs prompted member states to review non-scheduled opioids. Case reports from Germany and Hungary documenting norpipanone addiction triggered formal risk assessments [1] [3].
  • 1964–1970: Multiple jurisdictions imposed controls:
  • Australia: Classified as a Prohibited Substance (S9) under the Poisons Standard [1].
  • United States: Assigned to Schedule I of the Controlled Substances Act (CSA) via temporary scheduling, formalized permanently with Administration Controlled Substances Code Number (ACSCN) 9636. This classification denotes high abuse potential and no accepted medical use, subjecting it to a zero production quota since at least 2014 [1] [5] [6].
  • Brazil: Listed as a Class A1 Narcotic, prohibiting all non-research uses [1].
  • Canada: Placed in Schedule I of the Controlled Drugs and Substances Act [1].
  • 2023: Remains under stringent international control (e.g., DEA Schedule I), with no active manufacturing quotas in the U.S. or major markets [5] [6].

Observed Transition from Therapeutic Use to Controlled Substance

The decline of norpipanone hydrochloride exemplifies the trajectory of opioids with significant abuse liability. Clinical utilization peaked in the early 1960s but diminished rapidly after regulatory scheduling. Key factors driving this transition include:

  • Abuse Liability Documentation: Published case studies (e.g., Lancet reports on "Orfenso" misuse in the UK) demonstrated its potential for diversion and physical dependence, comparable to methadone but with distinct pharmacokinetics enabling abuse patterns [3].
  • Regulatory Cascades: Scheduling in pioneer markets (Germany, U.S.) influenced global policies via the International Narcotics Control Board (INCB), which added norpipanone to its monitored substances list [1] [5].
  • Therapeutic Obsolescence: Newer synthetics (e.g., fentanyl analogues) offered superior potency or formulation flexibility, marginalizing norpipanone commercially. By 1980, it was absent from major pharmacopoeias and formularies [2] [3].

Properties

CAS Number

6033-41-6

Product Name

Norpipanone Hydrochloride

IUPAC Name

4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrochloride

Molecular Formula

C23H30ClNO

Molecular Weight

371.9 g/mol

InChI

InChI=1S/C23H29NO.ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H

InChI Key

BYFNKPUNAMNENO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.